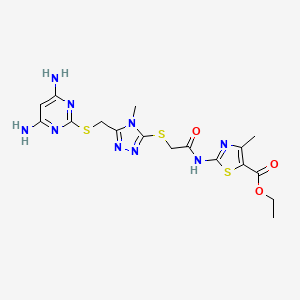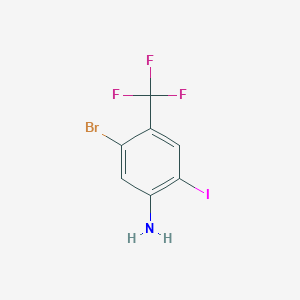![molecular formula C17H14Cl2N2O3S B2379593 N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-25-4](/img/structure/B2379593.png)
N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound. It’s part of a class of compounds known as quinolones, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds, such as 4-hydroxy-2-quinolones, often involves the reaction of anilines using malonic acid equivalents . Another method involves a one-pot, three-component condensation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using density functional theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, and highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies .Chemical Reactions Analysis
Similar compounds, such as 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, have been prepared via a one-pot, three-component condensation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using DFT calculations. These properties include optimized geometries, vibrational wavenumbers, and HOMO–LUMO energies .Scientific Research Applications
Sulfonamide-Based Hybrid Compounds
Sulfonamides are a crucial class of drugs with a wide array of pharmacological activities, including antibacterial, anti-obesity, antitumor, and anti-neuropathic pain activities. The compound N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be considered as part of the sulfonamide hybrids. These hybrids often contain a variety of moieties, leading to a considerable range of pharmaceutical applications (Ghomashi et al., 2022).
Antifungal Activity
Sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines, similar in structure to the given compound, have been synthesized and demonstrated significant antifungal activity. This suggests potential applications of such compounds in the development of new antifungal agents (El-Gaby et al., 2002).
Anticancer Activity
Sulfonamide derivatives have shown promising results in inducing apoptosis in cancer cells. Compounds with sulfonamide fragments have been evaluated for their anti-cancer activity against various cancer cell lines, indicating a potential application in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial Agents
Quinoline clubbed with sulfonamide moiety, similar to the compound , has been synthesized and found to be effective as antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria, suggesting their use in antimicrobial treatments (Biointerface Research in Applied Chemistry, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-13-2-1-3-14(16(13)19)20-25(23,24)12-8-10-4-5-15(22)21-7-6-11(9-12)17(10)21/h1-3,8-9,20H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIRKUSILKIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

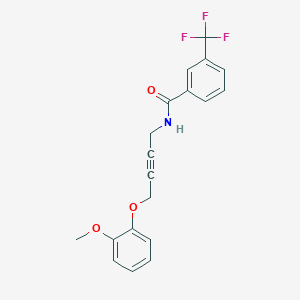
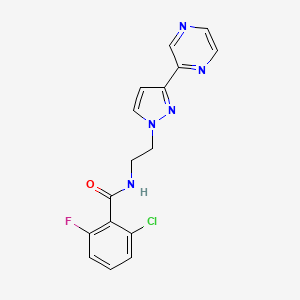
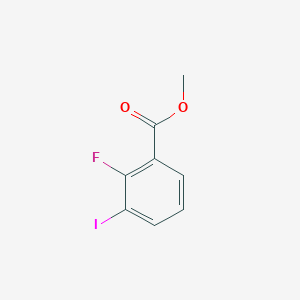
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
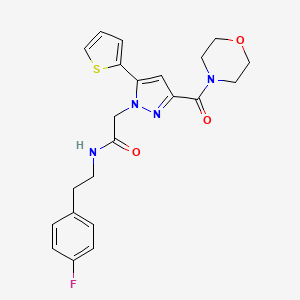

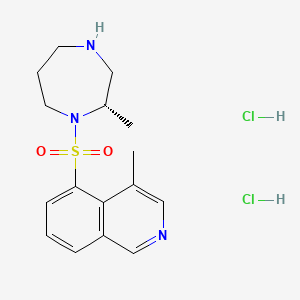
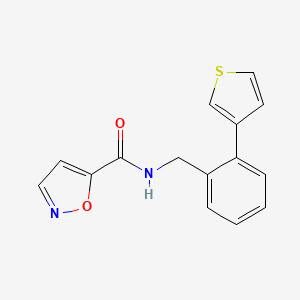
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
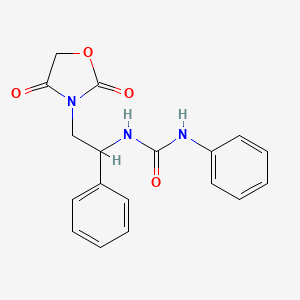
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)
